![molecular formula C26H29N3O3S B2913937 1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone CAS No. 895810-20-5](/img/structure/B2913937.png)
1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone
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Description
1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Complex organic molecules, including those with indole and morpholine derivatives, often serve as key structures in the development of pharmaceuticals and materials due to their unique chemical properties. The synthesis and characterization of such compounds are critical steps in exploring their utility. For instance, a study detailed the design, synthesis, and characterization of thiophene derivatives, showcasing methodologies that could be applicable to synthesizing and studying the compound of interest. These processes often involve multi-step organic reactions, purification techniques, and analytical methods to confirm the structure and purity of the compounds (Helal et al., 2015).
Medicinal Chemistry Applications
Compounds with indole and morpholine rings have shown potential as antimicrobial and anticancer agents. For example, research has demonstrated the synthesis of novel pyrazole derivatives containing 2-methylquinoline, evaluated for their antimicrobial activity, indicating a potential pathway for developing new therapeutic agents (Raju et al., 2016). Another study explored the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], highlighting their significance in medicinal chemistry due to their biological activities (Chen et al., 2009).
properties
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-18-13-28(14-19(2)32-18)25(30)16-27-15-24(21-8-4-6-10-23(21)27)33-17-26(31)29-12-11-20-7-3-5-9-22(20)29/h3-10,15,18-19H,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLQASGJNPAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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